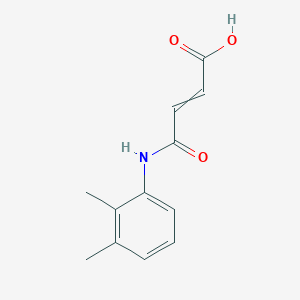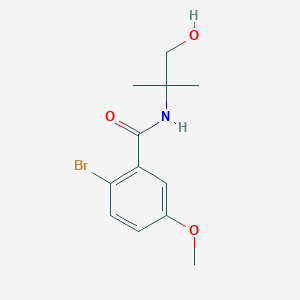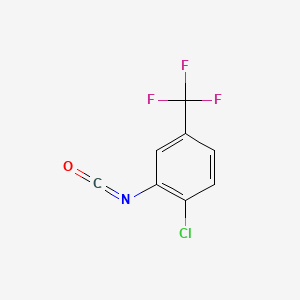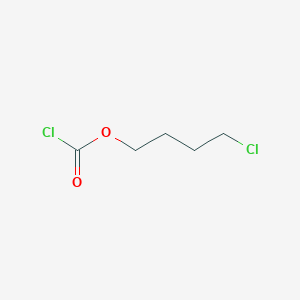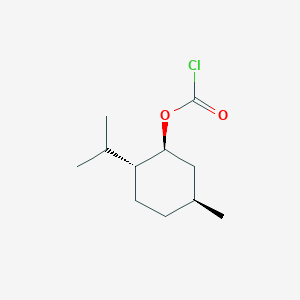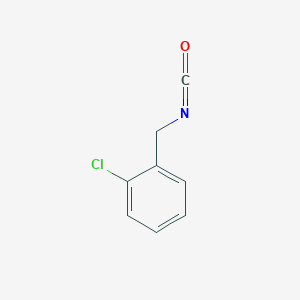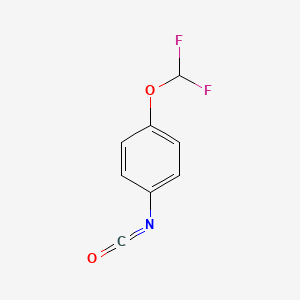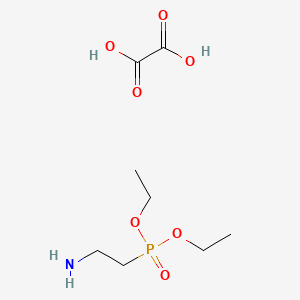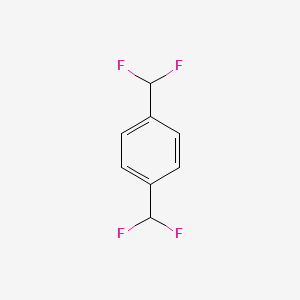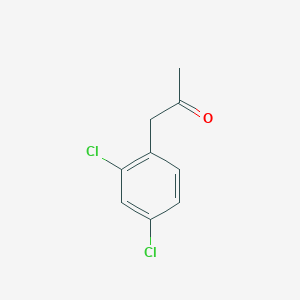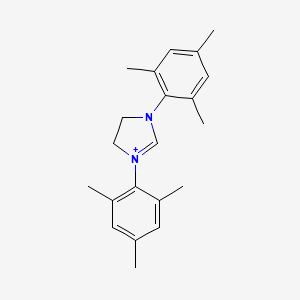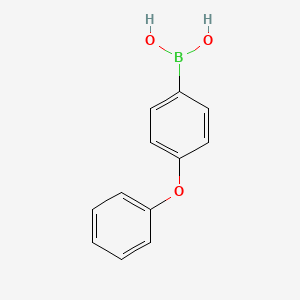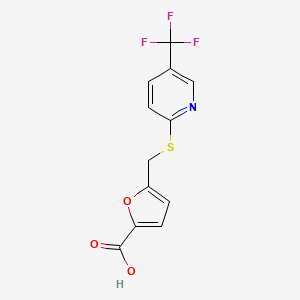
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine (CFTP) is a small molecule that has recently been studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
The crystal structure of closely related compounds like 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate water-bridged hydrogen-bonding networks. These structures form centrosymmetric dimers, which are linked into two-dimensional sheets through hydrogen-bonding interactions. This detailed understanding of crystal structures aids in the design and synthesis of new compounds with desired physical and chemical properties N. Ye & J. Tanski, 2020.
Synthetic Routes
Research on the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insight into rational strategies for preparing such compounds. These strategies involve various chemical reactions, including deoxygenative fluorination and displacement reactions, to introduce the trifluoromethyl group. Carboxy functions are typically generated through reactions with organolithium or organomagnesium intermediates, showcasing the versatility and adaptability of synthetic approaches for these compounds F. Cottet et al., 2003.
Spectroscopic and Optical Studies
Spectroscopic and optical studies on similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, utilize techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the geometric structure, vibrational frequencies, and non-linear optical properties of the compounds. Such research is crucial for the development of materials with specific optical characteristics H. Vural & M. Kara, 2017.
Functionalization Techniques
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines are significant for creating highly specific and targeted chemical entities. This research demonstrates "optional site selectivity" in the functionalization process, which is vital for synthesizing compounds with precise structural configurations M. Schlosser & Marc Marull, 2003.
Applications in OLEDs and Complex Formation
Studies also extend to the application of trifluoromethyl-substituted compounds in organic light-emitting diodes (OLEDs) and complex formation. For instance, new iridium complexes with trifluoromethyl-substituted ligands have been synthesized for use in OLEDs, demonstrating the potential of these compounds in electronic and photonic applications Maoliang Xu et al., 2007.
Propriétés
IUPAC Name |
5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIGMNTURCKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371375 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine | |
CAS RN |
238742-86-4 |
Source


|
| Record name | 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

